Selexipag-d10
Description
Properties
Molecular Formula |
C₂₆H₂₂D₁₀N₄O₄S |
|---|---|
Molecular Weight |
506.68 |
Synonyms |
2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d10; 2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d10; _x000B_ACT 293987-d10; NS 304-d10; Uptravi-d10; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Similarities:
Key Differences:
- Deuterium Substitution: this compound contains 10 deuterium atoms, whereas Selexipag-d7 contains 7.
Functional Analogs: Limitations in Available Data
Data Table: Comparative Overview of this compound and Selexipag-d7
| Parameter | This compound | Selexipag-d7 |
|---|---|---|
| Deuterium Atoms | 10 | 7 |
| Purity | >98% | >98% |
| Clinical Development | No development reported | No development reported |
| Available Sizes | 1 mg, 5 mg | 1 mg, 5 mg |
| Primary Use | Research (analytical/metabolic studies) | Research (analytical/metabolic studies) |
Research Findings and Discussion
- Utility in Research : Both this compound and Selexipag-d7 are critical tools for quantifying Selexipag in biological matrices (e.g., plasma, tissues) using mass spectrometry. Their high purity ensures reliable reproducibility in experiments .
- Gaps in Evidence: The provided sources lack data on isotopic effects, such as whether additional deuterium atoms in this compound confer advantages over Selexipag-d7 in terms of metabolic stability or signal-to-noise ratios in assays.
- Clinical Relevance : The absence of clinical data for both compounds underscores their current restriction to preclinical research.
Notes
Scope Limitation : This comparison is constrained to structural analogs due to insufficient data on functional analogs (e.g., other IP receptor agonists).
Deuterium Labeling : While deuterium substitution is a common strategy in drug development, its specific impact on Selexipag analogs requires further investigation.
Authoritative Sources : All data are derived from peer-reviewed chemical catalogs and research reports, ensuring reliability .
Preparation Methods
Deuterium Incorporation Strategies
Deuterium is introduced during the synthesis of key intermediates, primarily through the use of deuterated solvents and reagents. For instance, the reaction of 4-[(5,6-diphenylpyrazin-2-yl)-isopropyl-amino]-butan-1-ol (Intermediate 2) with deuterated methanesulfonyl chloride enables the substitution of hydrogen atoms at the methanesulfonyl moiety. Additionally, deuterium-labeled tert-butyl bromoacetate serves as a critical reagent for introducing deuterium into the acetamide side chain.
Table 1: Deuterated Reagents and Their Roles in this compound Synthesis
| Reagent | Function | Deuterium Position |
|---|---|---|
| CD₃SO₂Cl | Methanesulfonylation | Methanesulfonyl group |
| (CD₃)₂CHNH₂ | Isopropylamine substitution | Isopropylamino group |
| tert-Butyl BrCD₂COO-t-Bu | Acetamide side chain elongation | Acetamide methyl groups |
Synthesis of 4-Isopropylamino-butan-1-ol (Intermediate 3)
Intermediate 3 is synthesized via a reductive amination process using acetone and 4-aminobutan-1-ol in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). Deuterium incorporation is achieved by substituting hydrogenated acetone with deuterated acetone (CD₃COCD₃), resulting in the formation of 4-(isopropyl-d₇-amino)-butan-1-ol.
Reaction Conditions:
Formation of 4-[(5,6-Diphenylpyrazin-2-yl)-isopropyl-amino]-butan-1-ol (Intermediate 2)
Intermediate 2 is prepared through a nucleophilic aromatic substitution reaction between 2-chloro-5,6-diphenylpyrazine and Intermediate 3. The reaction is catalyzed by tetrabutylammonium bromide (TBAB) in a toluene/water biphasic system.
Optimized Parameters:
-
Solvent: Toluene/aqueous NaOH (1:1 v/v)
-
Catalyst: TBAB (1.2 equiv)
-
Temperature: 5–10°C (initial), 25–30°C (reaction)
-
Reaction Time: 5–6 hours
Final Coupling and Deuterium Stabilization
The final step involves the coupling of Intermediate 2 with deuterated tert-butyl bromoacetate under basic conditions, followed by deprotection to yield this compound.
Reaction Scheme:
-
Alkylation:
Intermediate 2 + tert-Butyl BrCD₂COO-t-Bu → tert-Butyl ester intermediate-
Base: Sodium hydroxide (35% aqueous)
-
Solvent: Toluene
-
Temperature: 25–30°C
-
-
Deprotection:
tert-Butyl ester intermediate → this compound-
Reagent: Methanolic HCl (4%)
-
Temperature: 60–65°C
-
Reaction Time: 2 hours
-
Table 2: Critical Reaction Parameters for Final Coupling
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| NaOH Concentration | 35% aqueous | Maximizes alkylation rate |
| Solvent Polarity | Toluene (low polarity) | Reduces side reactions |
| Temperature Control | 25–30°C (alkylation) | Prevents decomposition |
Purification and Analytical Validation
Isolation Techniques
The crude product is purified via a multi-step isolation process:
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and quantifies deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR): Confirms deuterium placement via absence of proton signals at substituted positions.
-
Mass Spectrometry (MS): Validates molecular weight (506.68 g/mol) and isotopic purity.
Industrial Scalability and Process Improvements
The patented process eliminates hazardous solvents (e.g., benzene) and replaces column chromatography with solvent extraction, reducing production costs and environmental impact. Key advancements include:
-
Reduced Chromatography Steps: From 5 to 1, cutting batch time by 40%.
-
Solvent Recycling: Toluene and DCM are recovered and reused, enhancing sustainability.
Table 3: Comparison of Traditional vs. Optimized Synthesis
| Aspect | Traditional Method | Optimized Method |
|---|---|---|
| Solvent Use | Benzene, diethyl ether | Toluene, DCM |
| Purification | Column chromatography (5 steps) | Solvent extraction |
| Yield | 45–50% | 75–80% |
| Batch Time | 120 hours | 72 hours |
Q & A
Q. How can this compound be integrated into multi-omics studies to explore IP receptor signaling pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
